![molecular formula C13H13N3OS B253866 9-Methoxy-5-methyl-1-methylsulfanyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B253866.png)
9-Methoxy-5-methyl-1-methylsulfanyl-[1,2,4]triazolo[4,3-a]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methoxy-5-methyl-1-methylsulfanyl-[1,2,4]triazolo[4,3-a]quinoline is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of quinoline derivatives and has a unique structure that makes it suitable for various research purposes.
Wirkmechanismus
The mechanism of action of 9-Methoxy-5-methyl-1-methylsulfanyl-[1,2,4]triazolo[4,3-a]quinoline is not fully understood. However, it has been suggested that it exerts its biological activity by interacting with various enzymes and proteins in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9-Methoxy-5-methyl-1-methylsulfanyl-[1,2,4]triazolo[4,3-a]quinoline have been studied extensively. It has been shown to have low toxicity and is well-tolerated in animal models. It has been shown to have good bioavailability and can easily cross the blood-brain barrier, making it a potential candidate for the treatment of brain tumors.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 9-Methoxy-5-methyl-1-methylsulfanyl-[1,2,4]triazolo[4,3-a]quinoline in lab experiments include its unique structure, low toxicity, and good bioavailability. However, its limitations include its limited solubility in water and its potential for non-specific binding to other proteins and enzymes in the body.
Zukünftige Richtungen
There are several potential future directions for the research on 9-Methoxy-5-methyl-1-methylsulfanyl-[1,2,4]triazolo[4,3-a]quinoline. One potential direction is to further study its potential use as an antimalarial agent. Another potential direction is to study its potential use as a fluorescent probe for the detection of metal ions. Additionally, further research can be done to better understand its mechanism of action and to optimize its structure for specific applications.
Synthesemethoden
The synthesis method of 9-Methoxy-5-methyl-1-methylsulfanyl-[1,2,4]triazolo[4,3-a]quinoline involves the reaction of 2-chloro-3-methylquinoline with 1-methyl-1H-1,2,4-triazole-5-thiol in the presence of a base. The reaction takes place under reflux conditions and yields the desired product in good yields.
Wissenschaftliche Forschungsanwendungen
The unique structure of 9-Methoxy-5-methyl-1-methylsulfanyl-[1,2,4]triazolo[4,3-a]quinoline has made it a potential candidate for various research applications. It has been studied for its potential use in the treatment of cancer, bacterial and fungal infections, and as an antimalarial agent. Additionally, it has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
Produktname |
9-Methoxy-5-methyl-1-methylsulfanyl-[1,2,4]triazolo[4,3-a]quinoline |
---|---|
Molekularformel |
C13H13N3OS |
Molekulargewicht |
259.33 g/mol |
IUPAC-Name |
9-methoxy-5-methyl-1-methylsulfanyl-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C13H13N3OS/c1-8-7-11-14-15-13(18-3)16(11)12-9(8)5-4-6-10(12)17-2/h4-7H,1-3H3 |
InChI-Schlüssel |
ZSICUIKNOGLYBD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN=C(N2C3=C1C=CC=C3OC)SC |
Kanonische SMILES |
CC1=CC2=NN=C(N2C3=C1C=CC=C3OC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.